![molecular formula C14H16N2O4S B2991724 4-[(2-羟基-3-甲氧基苄基)氨基]苯磺酰胺 CAS No. 1041600-42-3](/img/structure/B2991724.png)

4-[(2-羟基-3-甲氧基苄基)氨基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

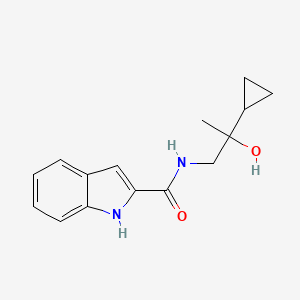

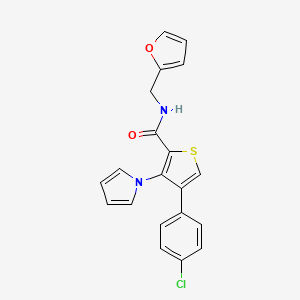

“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It has been studied as a potent and selective inhibitor of 12-lipoxygenase .

Synthesis Analysis

The synthesis of this compound involves the identification and medicinal chemistry optimization of a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide-based scaffold . The top compounds, exemplified by 35 and 36, display nanomolar potency against 12-LOX, excellent selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties .Molecular Structure Analysis

The molecular structure of this compound is based on a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold . Further details about the molecular structure are not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H16N2O4S and a molecular weight of 308.35 . Further details about the physical and chemical properties are not available from the search results.科学研究应用

Inhibition of 12-Lipoxygenase

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide: derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX) . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to bioactive metabolites that play roles in physiological responses such as inflammation and cell proliferation. The inhibition of 12-LOX is significant for its role in skin diseases, diabetes, thrombosis, and cancer .

Medicinal Chemistry Optimization

The compound has undergone medicinal chemistry optimization to enhance its potency against 12-LOX. This optimization process has led to compounds with nanomolar potency and excellent selectivity over related enzymes . Such compounds are valuable for developing treatments for diseases mediated by 12-LOX.

Platelet Aggregation Inhibition

These compounds also exhibit the ability to inhibit platelet aggregation and calcium mobilization in human platelets induced by PAR-4 . This property is crucial for preventing thrombosis and managing hemostasis during surgical procedures.

Reduction of 12-HETE in Beta Cells

The derivatives of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide have been shown to reduce 12-HETE levels in mouse and human beta cells . This reduction is beneficial for diabetes management, as elevated levels of 12-HETE are associated with insulin resistance.

Coordination Polymers in Material Science

The compound has been used to synthesize novel multitopic ligands that bind to copper (II) centers, forming 1-D coordination polymers . These polymers have potential applications in material science, particularly in the development of new materials with unique electrical or magnetic properties.

Peptide Synthesis Improvement

A related compound, 2-hydroxy-4-methoxybenzyl, which shares a similar backbone structure, has been utilized to improve the synthesis of long and challenging peptides and proteins . This application is vital for the pharmaceutical industry, where peptide-based drugs are increasingly common.

作用机制

Target of Action

The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is the enzyme known as Platelet-type 12-(S)-LOX (12-LOX) . This enzyme is part of the human lipoxygenases (LOXs) family, which are iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids .

Mode of Action

The compound interacts with 12-LOX by inhibiting its activity . This results in a decrease in the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .

Biochemical Pathways

The inhibition of 12-LOX affects the biochemical pathway that leads to the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation .

Pharmacokinetics

The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted without causing any harmful effects .

Result of Action

The inhibition of 12-LOX by the compound leads to a reduction in the production of HETE metabolites . This results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and a reduction in 12-HETE in mouse/human beta cells .

安全和危害

未来方向

The future directions of research on this compound could involve further optimization of the 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold to develop more potent and selective inhibitors of 12-lipoxygenase. This could have potential applications in treating diseases where 12-lipoxygenase plays a significant role .

属性

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXIXCFUIHMVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)